molecular formula C10H18N4 B14540955 N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine CAS No. 62402-28-2

N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B14540955
CAS No.: 62402-28-2
M. Wt: 194.28 g/mol
InChI Key: ZQQBIZUQHHWSRG-UHFFFAOYSA-N
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Description

N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is a chemical compound with the molecular formula C14H18N4. It is also known by other names such as (2-aminoethyl)bis[(pyridin-2-yl)methyl]amine . This compound is characterized by the presence of both amino and pyridine functional groups, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

62402-28-2

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N'-[2-(pyridin-2-ylmethylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C10H18N4/c11-4-6-12-7-8-13-9-10-3-1-2-5-14-10/h1-3,5,12-13H,4,6-9,11H2

InChI Key

ZQQBIZUQHHWSRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of 2-aminopyridine with ethylenediamine under specific conditions. One common method includes the use of a copper-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine (I~2~) . Another approach involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The amino and pyridine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Halides, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which N1-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine exerts its effects involves its ability to chelate metal ions. This chelation can inhibit enzymes such as mitochondrial cytochrome c oxidase by causing cellular copper deficiency . The compound’s interaction with metal ions and its ability to form stable complexes are key to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is unique due to its dual functional groups (amino and pyridine), which allow it to participate in a wide range of chemical reactions and applications. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in both scientific research and industrial applications.

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